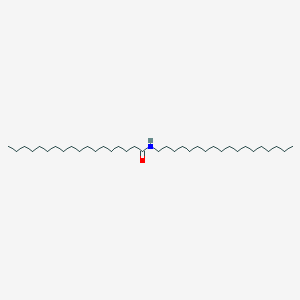

Octadecanamide, N-octadecyl-

Vue d'ensemble

Description

Octadecanamide, N-octadecyl-, also known as N-octadecylstearamide, is a long-chain fatty acid amide. It is derived from octadecanoic acid (stearic acid) and octadecanamine. This compound is characterized by its waxy solid form and is commonly used in various industrial applications due to its lubricating and anti-static properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Octadecanamide, N-octadecyl-, can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The process can be represented by the following reaction:

C17H35COOH+C18H37NH2→C17H35CONHC18H37+H2O

Industrial Production Methods: In industrial settings, the production of octadecanamide, N-octadecyl-, often involves the use of catalysts to increase the reaction rate and yield. The reaction is typically carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or distillation to obtain the desired purity .

Types of Reactions:

Oxidation: Octadecanamide, N-octadecyl-, can undergo oxidation reactions, particularly at the amide nitrogen. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of octadecanamine.

Substitution: Formation of substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Octadecanamide, N-octadecyl- has a molecular formula of C36H73NO and a molecular weight of 536.0 g/mol. Its structure includes a long hydrophobic alkyl chain, which facilitates its integration into lipid membranes. This property is crucial for its role in drug delivery systems, where it can alter membrane fluidity and permeability, enabling the encapsulation and controlled release of therapeutic agents.

Chemistry

- Surfactant and Emulsifying Agent : Octadecanamide is utilized as a surfactant in various chemical formulations, enhancing the stability and performance of emulsions.

- Reagent in Organic Synthesis : It serves as a reagent in organic synthesis processes, contributing to the development of new chemical compounds.

Biology

- Lipid Bilayer Preparation : The compound is employed in preparing lipid bilayers and vesicles for studying membrane dynamics. This application is critical for understanding cellular processes and drug delivery mechanisms.

- Cell Signaling : Research indicates that octadecanamide may play a role in cell signaling pathways by interacting with membrane proteins.

Medicine

- Drug Delivery Systems : Its ability to form stable vesicles makes it an attractive candidate for drug delivery applications. Studies have demonstrated its potential to encapsulate therapeutic agents effectively.

- Anti-inflammatory Properties : Octadecanamide has shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. In vitro studies suggest it decreases the production of pro-inflammatory mediators such as prostaglandins.

Industry

- Lubricant and Anti-static Agent : In industrial applications, octadecanamide is used as a lubricant and anti-static agent in the production of coatings and plastics. Its unique properties enhance the performance of these materials.

Recent studies have explored the biological activities of octadecanamide, revealing its potential antimicrobial properties. Research shows that it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans, suggesting its utility as a natural preservative or therapeutic agent against infections.

Study 1: Anti-inflammatory Effects

A murine model study demonstrated that octadecanamide significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent effect, with higher concentrations leading to greater reductions in inflammation markers such as TNF-α and IL-6.

Study 2: Antimicrobial Efficacy

In comparative studies assessing various fatty acids and amides, octadecanamide exhibited superior antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined to be 0.5 mg/mL. This highlights its potential as an effective antimicrobial agent.

Mécanisme D'action

The mechanism of action of octadecanamide, N-octadecyl-, is primarily related to its ability to interact with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the encapsulation and controlled release of therapeutic agents. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

Octadecanamine (N-stearylamine): Similar in structure but lacks the amide bond, making it more basic and reactive.

Stearamide: Similar fatty acid amide but with a shorter alkyl chain, resulting in different physical properties.

N-(1,3,4-Trihydroxy-2-octadecanyl)octadecanamide: A more complex derivative with additional hydroxyl groups, offering different reactivity and applications

Uniqueness: Octadecanamide, N-octadecyl-, is unique due to its long alkyl chain and amide functionality, which confer specific physical and chemical properties. Its ability to form stable vesicles and interact with lipid membranes makes it particularly valuable in biomedical and industrial applications .

Activité Biologique

Octadecanamide, N-octadecyl- (also known as stearyl stearamide) is a long-chain fatty amide with the molecular formula . It is primarily utilized in various industrial applications, including as a surfactant and lubricant. Recent studies have begun to uncover its potential biological activities, which may have implications in fields such as pharmacology and toxicology.

- Molecular Weight : 536.0 g/mol

- CAS Number : 13276-08-9

- IUPAC Name : N-octadecyloctadecanamide

- Canonical SMILES : CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC

Octadecanamide, N-octadecyl- is believed to interact with various biological targets, modulating enzyme activities and receptor functions. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

Anti-inflammatory Effects

Research indicates that octadecanamide can significantly reduce inflammation. In vitro studies demonstrated that it inhibits the production of prostaglandins by blocking COX activity. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of octadecanamide revealed that it exhibits activity against several pathogenic microorganisms. For instance, studies showed that it can inhibit the growth of Escherichia coli and Candida albicans, indicating its potential as a natural preservative or therapeutic agent in managing infections .

Cytotoxicity and Cancer Research

In cancer research, octadecanamide has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain types of cancer cells, although further studies are required to elucidate the underlying mechanisms and efficacy .

Study 1: Anti-inflammatory Properties

A study conducted on murine models demonstrated that administration of octadecanamide significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent effect, with higher concentrations leading to greater reductions in inflammation markers such as TNF-α and IL-6.

Study 2: Antimicrobial Efficacy

In a comparative study assessing various fatty acids and amides, octadecanamide was found to outperform several common antimicrobial agents against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL, highlighting its potential as an effective antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C36H73NO |

| Molecular Weight | 536.0 g/mol |

| CAS Number | 13276-08-9 |

| IUPAC Name | N-octadecyloctadecanamide |

| Antimicrobial Activity | Active against E. coli and C. albicans |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond in N-octadecyl-octadecanamide can undergo hydrolysis under acidic or basic conditions, yielding stearic acid and octadecanamine:

Acidic Hydrolysis:

Basic Hydrolysis:

Conditions:

-

Acid: Concentrated HCl or H₂SO₄ at reflux.

-

Base: NaOH or KOH in aqueous ethanol.

Reduction to Amines

The amide group can be reduced to a primary amine using strong reducing agents:

Reaction:

Conditions:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Temperature: Room temperature to 60°C under inert atmosphere.

Substitution Reactions

Nucleophilic substitution at the amide nitrogen is feasible under specific conditions:

Example: Reaction with alkyl halides to form N-alkylated derivatives.

Conditions:

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Nucleophiles: Alkyl halides, aryl halides, or amines.

Table 1: Key Reaction Conditions and Yields

*Theorized based on analogous reductions.

Table 2: Comparative Reactivity of Amide Derivatives

| Compound | Hydrolysis Rate (Relative) | Reduction Ease | Substitution Activity |

|---|---|---|---|

| N-octadecyl-octadecanamide | 1.0 (Baseline) | Moderate | Low |

| Stearamide | 2.5 | High | Moderate |

| N-methylacetamide | 5.0 | Low | High |

Mechanistic Insights

Propriétés

IUPAC Name |

N-octadecyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWFNQUDPJTSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065393 | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13276-08-9 | |

| Record name | N-Octadecyloctadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13276-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.